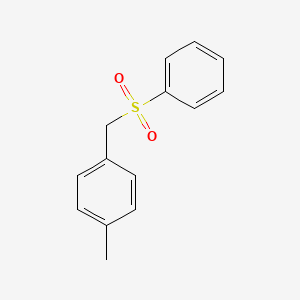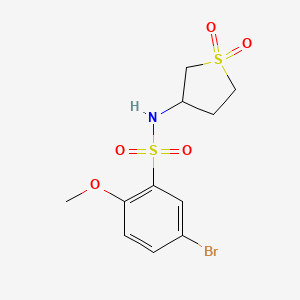![molecular formula C19H15BrN4O3S B7468560 [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
作用機序
The mechanism of action of [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves the inhibition of specific proteins involved in the cell cycle and apoptosis. This compound has been shown to bind to and inhibit the activity of cyclin-dependent kinases (CDKs) and caspases, which are key regulators of the cell cycle and apoptosis, respectively. By inhibiting these proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of specific proteins involved in the cell cycle and apoptosis, leading to the death of cancer cells. Physiologically, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
The advantages of using [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments include its high potency and specificity for targeting specific proteins involved in the cell cycle and apoptosis. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties for use as a drug.
将来の方向性
For [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate include the development of more potent and selective analogs for use as anticancer agents. Additionally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety in various therapeutic areas. Furthermore, this compound can be used as a building block for the synthesis of novel materials with unique properties for various applications.
合成法
The synthesis of [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves the reaction of 3-aminopyrazine-2-carboxylic acid with 4-bromothiophenol and 4-bromoaniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound.
科学的研究の応用
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle and apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
[2-[4-(4-bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3S/c20-12-1-5-14(6-2-12)28-15-7-3-13(4-8-15)24-16(25)11-27-19(26)17-18(21)23-10-9-22-17/h1-10H,11H2,(H2,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCBKXJMDMUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)C2=NC=CN=C2N)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)

![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)

![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)
